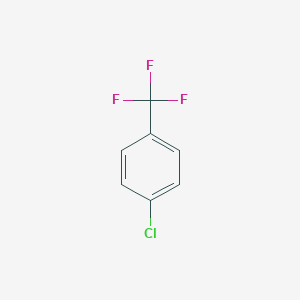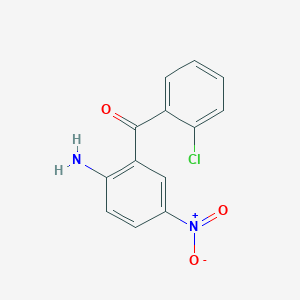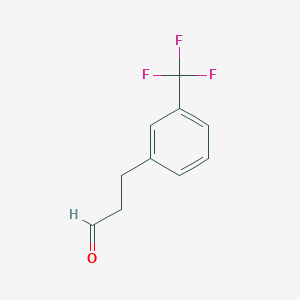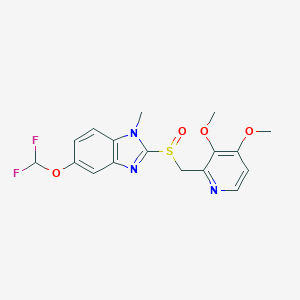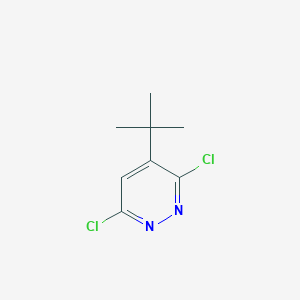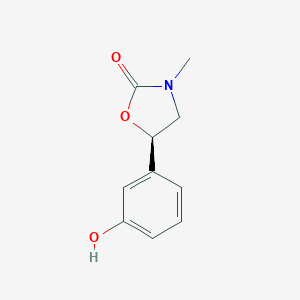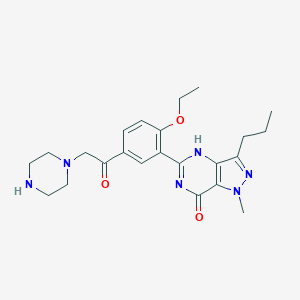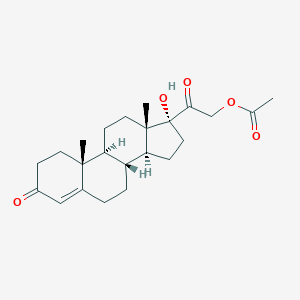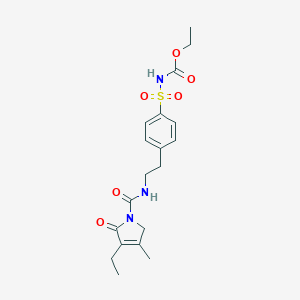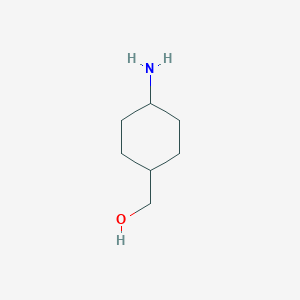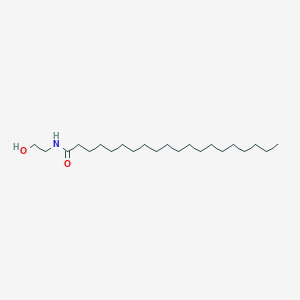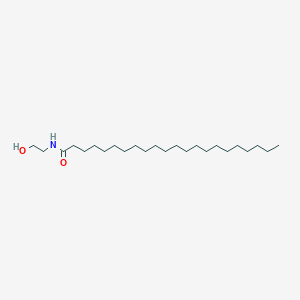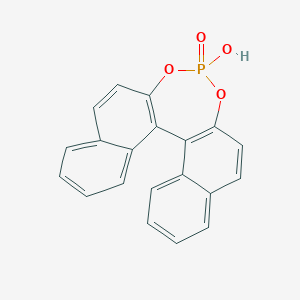![molecular formula C20H22N6O4 B024498 Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 7-[(dimethylamino)methylene]-6,7-dihydro-6-hydroxy-1, CAS No. 102212-90-8](/img/structure/B24498.png)
Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 7-[(dimethylamino)methylene]-6,7-dihydro-6-hydroxy-1,
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 7-[(dimethylamino)methylene]-6,7-dihydro-6-hydroxy-1 is a synthesized compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 7-[(dimethylamino)methylene]-6,7-dihydro-6-hydroxy-1 involves the inhibition of various enzymes involved in cell growth and proliferation. This compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and induce the expression of p21, a protein that inhibits the activity of CDKs. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 7-[(dimethylamino)methylene]-6,7-dihydro-6-hydroxy-1 has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In vivo studies have shown that this compound can inhibit tumor growth and metastasis in animal models. However, this compound has also been shown to have toxic effects on normal cells, which limits its potential use in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 7-[(dimethylamino)methylene]-6,7-dihydro-6-hydroxy-1 in lab experiments include its ability to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. However, the limitations of using this compound in lab experiments include its toxic effects on normal cells and the need for further research to determine its safety and efficacy in vivo.
Orientations Futures
For research on Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 7-[(dimethylamino)methylene]-6,7-dihydro-6-hydroxy-1 include further studies on its mechanism of action, toxicity, and efficacy in vivo. This compound has potential applications in cancer therapy, but further research is needed to determine its safety and efficacy in animal models and clinical trials. Additionally, research on the synthesis of this compound and its derivatives may lead to the development of more potent and selective inhibitors of CDKs for cancer therapy.
Méthodes De Synthèse
Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 7-[(dimethylamino)methylene]-6,7-dihydro-6-hydroxy-1 has been synthesized using various methods, including the reaction of 6-chloro-7-(dimethylamino)methylene-1,3-dihydro-2H-pyrimido[2,1-f]purine-2,4-dione with sodium hydroxide. The reaction involves the formation of a sodium salt, which is then acidified to obtain the desired compound.
Applications De Recherche Scientifique
Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 7-[(dimethylamino)methylene]-6,7-dihydro-6-hydroxy-1 has potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
Propriétés
Numéro CAS |
102212-90-8 |
|---|---|
Formule moléculaire |
C20H22N6O4 |
Poids moléculaire |
410.4 g/mol |
Nom IUPAC |
9-benzyl-7-[(dimethylamino)methyl]-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione |
InChI |
InChI=1S/C20H22N6O4/c1-22(2)11-13-16(27)25(10-12-8-6-5-7-9-12)19-21-15-14(26(19)17(13)28)18(29)24(4)20(30)23(15)3/h5-9,27H,10-11H2,1-4H3 |
Clé InChI |
VPTCCRDFZBCLHQ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C(=O)C(=C(N(C3=N2)CC4=CC=CC=C4)O)CN(C)C |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N3C(=O)C(=C(N(C3=N2)CC4=CC=CC=C4)O)CN(C)C |
Synonymes |
Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 7-[(dimethylamino)methylene]-6,7-dihydro-6-hydroxy-1,3-dimethyl-9-(phenylmethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



